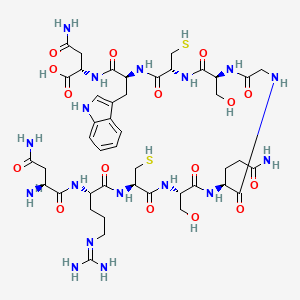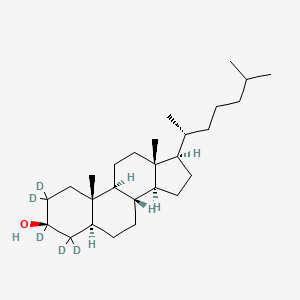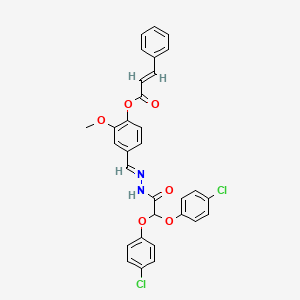
Dibromobis(acetonitrile)palladium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromobis(acetonitrile)palladium(II) is a coordination compound with the formula
PdBr2(CH3CN)2
. It is a palladium(II) complex where two bromide ions and two acetonitrile molecules are coordinated to a central palladium ion. This compound is known for its versatility as a precursor in various palladium-catalyzed reactions, making it valuable in both academic research and industrial applications.準備方法
Synthetic Routes and Reaction Conditions: Dibromobis(acetonitrile)palladium(II) can be synthesized through the reaction of palladium(II) bromide with acetonitrile. The typical procedure involves dissolving palladium(II) bromide in acetonitrile and allowing the mixture to react at room temperature. The reaction can be represented as follows:
PdBr2+2CH3CN→PdBr2(CH3CN)2
Industrial Production Methods: While specific industrial production methods for Dibromobis(acetonitrile)palladium(II) are not widely documented, the synthesis generally follows the same principles as laboratory preparation, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high purity and yield of the product.
化学反応の分析
Types of Reactions: Dibromobis(acetonitrile)palladium(II) is involved in various types of chemical reactions, primarily as a catalyst in cross-coupling reactions. These include:
- Buchwald-Hartwig Amination
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The compound is typically used in conjunction with other reagents such as phosphine ligands, bases, and solvents like toluene or dimethylformamide (DMF). Reaction conditions often involve heating and inert atmospheres to prevent oxidation.
Major Products: The major products formed from these reactions depend on the specific coupling partners used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound formed from the reaction of an aryl halide with an aryl boronic acid.
科学的研究の応用
Chemistry: In chemistry, Dibromobis(acetonitrile)palladium(II) is extensively used as a catalyst in organic synthesis. Its ability to facilitate cross-coupling reactions makes it invaluable for constructing complex organic molecules, including pharmaceuticals and natural products.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using Dibromobis(acetonitrile)palladium(II) as a catalyst can have significant biological and medicinal properties. For instance, many drugs and bioactive molecules are synthesized using palladium-catalyzed reactions.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its role in catalysis helps streamline the synthesis of various industrially relevant compounds.
作用機序
The mechanism by which Dibromobis(acetonitrile)palladium(II) exerts its catalytic effects involves the coordination of the palladium center to the substrates, facilitating their activation and subsequent reaction. The palladium(II) ion undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial in cross-coupling reactions.
類似化合物との比較
Similar Compounds:
- Bis(acetonitrile)dichloropalladium(II)
- Bis(triphenylphosphine)palladium(II) dichloride
- Palladium(II) acetate
Uniqueness: Dibromobis(acetonitrile)palladium(II) is unique due to its specific coordination environment, which can influence its reactivity and selectivity in catalytic processes. Compared to other palladium(II) complexes, its bromide ligands and acetonitrile coordination provide distinct electronic and steric properties that can be advantageous in certain reactions.
特性
CAS番号 |
53623-19-1 |
|---|---|
分子式 |
C4H6Br2N2Pd |
分子量 |
348.33 g/mol |
IUPAC名 |
acetonitrile;dibromopalladium |
InChI |
InChI=1S/2C2H3N.2BrH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
CLLBUWJGRMZLBR-UHFFFAOYSA-L |
正規SMILES |
CC#N.CC#N.Br[Pd]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12053274.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12053296.png)
molybdenum(VI)](/img/structure/B12053303.png)

![2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053310.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12053326.png)




